2-(2-methoxyphenoxy)ethanamine Hydrochloride

Catalog No.
S779390
CAS No.
64464-07-9
M.F
C9H14ClNO2
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methoxyphenoxy)ethanamine Hydrochloride

CAS Number

64464-07-9

Product Name

2-(2-methoxyphenoxy)ethanamine Hydrochloride

IUPAC Name

2-(2-methoxyphenoxy)ethanamine;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H

InChI Key

KNWPXZOMSZABHD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN.Cl

Canonical SMILES

COC1=CC=CC=C1OCCN.Cl

Synthesis and Characterization:

2-(2-Methoxyphenoxy)ethanamine Hydrochloride, also known as N-(2-Hydroxyethyl)-2-methoxyaniline Hydrochloride, is a synthetic molecule studied in scientific research for its potential applications. Researchers have described various methods for its synthesis, including reductive amination and nucleophilic substitution reactions. PubChem, National Institutes of Health:

Potential Biological Activities:

Studies have explored the potential biological activities of 2-(2-Methoxyphenoxy)ethanamine Hydrochloride. Some research suggests it may possess:

  • Antioxidant properties: Studies have investigated its potential free radical scavenging activity, which could be relevant to understanding its antioxidant properties. Bioorganic & Medicinal Chemistry Letters, ScienceDirect:
  • Enzyme inhibition: Research has explored its potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online:

2-(2-Methoxyphenoxy)ethanamine Hydrochloride is a chemical compound with the molecular formula C9_9H13_{13}NO2_2·HCl and a molecular weight of approximately 203.67 g/mol. It appears as a white to almost white crystalline powder and is known for its amine-like odor. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, notably in the preparation of Carvedilol, a medication used for treating hypertension and heart failure .

, primarily involving nucleophilic substitutions and coupling reactions. One significant reaction is its interaction with 4-(2,3-epoxypropoxy)carbazole, which leads to the formation of Carvedilol . The synthesis of 2-(2-methoxyphenoxy)ethanamine Hydrochloride can also involve reactions with halogenated compounds in the presence of bases such as potassium hydroxide or sodium phthalimide, facilitating the formation of the desired amine structure .

The synthesis of 2-(2-methoxyphenoxy)ethanamine Hydrochloride can be achieved through several methods:

  • Nucleophilic Substitution:
    • Reacting 2-alkoxy phenol with 1,2-dihalo ethane to obtain l-halo-2-(2-alkoxy phenoxy) ethane.
    • Subsequent reaction with potassium phthalimide or similar derivatives under controlled temperatures (180°C to 190°C) to yield the target compound .
  • Base-Catalyzed Reactions:
    • Utilizing potassium hydroxide in an aqueous solution to facilitate nucleophilic attack on halogenated substrates, followed by extraction and purification processes .
  • Reflux Methods:
    • Heating mixtures under reflux conditions to promote reaction completion, followed by filtration and drying to isolate the product .

The primary application of 2-(2-methoxyphenoxy)ethanamine Hydrochloride lies in pharmaceutical synthesis, particularly in creating beta-blockers like Carvedilol. Its unique structure allows it to act as a versatile building block in medicinal chemistry for developing various therapeutic agents targeting cardiovascular conditions . Additionally, it may have potential uses in organic synthesis due to its reactive amine group.

Interaction studies involving 2-(2-methoxyphenoxy)ethanamine Hydrochloride are essential for understanding its pharmacokinetics and pharmacodynamics when used as an intermediate in drug formulations. While specific interaction studies on this compound are sparse, research on Carvedilol indicates that it interacts with beta-adrenergic receptors and has implications for drug-drug interactions when co-administered with other cardiovascular medications .

Several compounds share structural similarities with 2-(2-methoxyphenoxy)ethanamine Hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
CarvedilolC24_24H26_26N2_2O4_4Non-selective beta-blocker; used in hypertension
PropranololC16_16H21_21N1_1O2_2Non-selective beta-blocker; treats anxiety
AtenololC14_14H22_22N2_2O3_3Selective beta-1 blocker; used for hypertension
BisoprololC18_18H31_31N1_1O4_4Selective beta-1 blocker; treats heart failure

Uniqueness: The unique methoxy group in 2-(2-methoxyphenoxy)ethanamine Hydrochloride enhances its reactivity compared to other compounds listed, making it particularly useful as an intermediate in pharmaceutical synthesis rather than as a standalone therapeutic agent.

2-(2-methoxyphenoxy)ethanamine hydrochloride (CAS: 64464-07-9) is an organic compound with the molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol. The parent compound, 2-(2-methoxyphenoxy)ethanamine (CAS: 1836-62-0), has the molecular formula C₉H₁₃NO₂ with a molecular weight of 167.21 g/mol.

Structural Features

The compound features a methoxyphenoxy moiety attached to an ethylamine group, with the amine portion protonated and stabilized as a hydrochloride salt. The methoxy group at the ortho position of the phenyl ring contributes to its specific reactivity patterns and applications in pharmaceutical synthesis.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₄ClNO₂
Molecular Weight203.67 g/mol
AppearanceCrystalline powder
Density1.11 (free base)
Boiling Point98°C (0.4 mmHg) (free base)
SolubilityDifficult to mix (free base); Soluble in water (salt)
StorageStore under inert gas, avoid moisture
pKa8.55±0.10 (Predicted, free base)
FormCrystal (hydrochloride); Oil (free base)
SensitivityAir sensitive

Stability Considerations

2-(2-methoxyphenoxy)ethanamine hydrochloride is hygroscopic and air-sensitive, requiring storage under inert gas conditions. For long-term stability, the compound should be kept in tightly sealed containers in a cool, dry environment.

HPLC-MS/MS has emerged as the gold standard for quantifying trace-level impurities in 2-(2-methoxyphenoxy)ethanamine hydrochloride due to its superior sensitivity and selectivity. A validated reverse-phase HPLC method using a Newcrom R1 column (4.6 × 150 mm, 5 μm) achieves baseline separation of the parent compound and its impurities under isocratic conditions with a mobile phase of acetonitrile-water-phosphoric acid (65:35:0.1 v/v/v) at a flow rate of 1.0 mL/min [1] [2]. For MS-compatible applications, phosphoric acid is replaced with 0.1% formic acid, enhancing ionization efficiency in positive electrospray ionization (ESI+) mode [1].

Key Method Parameters for Trace Analysis:

ParameterSpecification
Column Temperature40°C
Detection Wavelength240 nm (UV)
MS Transition (m/z)168.1 → 121.1 (quantitative ion)
Limit of Quantitation0.05 μg/mL (signal-to-noise ratio > 10:1)

Hyphenated LC-MS/MS systems enable simultaneous quantification of multiple degradants, such as N-methylated byproducts (e.g., 2-(2-methoxyphenoxy)-N-methylethanamine) and oxidative impurities, at concentrations as low as 0.001% relative to the active pharmaceutical ingredient (API) .

Chemometric Approaches for Peak Purity Assessment

Peak purity assessment is critical for distinguishing co-eluting impurities from the main analyte. Photodiode array (PDA) detectors measure spectral homogeneity across chromatographic peaks by comparing UV absorption ratios at multiple wavelengths (e.g., 210 nm, 240 nm, 280 nm) [6]. Modern software calculates purity metrics such as:

  • Purity Angle (θ): Angular difference between sample and reference spectra (θ < 1.0 indicates purity).
  • Purity Threshold (T): Maximum acceptable angle for pure peaks [6].

For 2-(2-methoxyphenoxy)ethanamine hydrochloride, spectral deconvolution algorithms differentiate its peak from co-eluting impurities like 2-(3-methoxyphenoxy)ethanamine, which exhibits a 12 nm bathochromic shift in λmax [6]. However, PDA-based purity scores alone are insufficient for low-abundance impurities (<0.1%), necessitating orthogonal confirmation via LC-MS or charged aerosol detection (CAD) [6].

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies under ICH-prescribed conditions reveal the intrinsic stability of 2-(2-methoxyphenoxy)ethanamine hydrochloride:

Stress Conditions and Degradation Pathways:

ConditionDegradation Products IdentifiedDegradation Pathway
Acidic (1M HCl, 80°C)<5% degradation after 24 hoursEther bond hydrolysis inhibited
Alkaline (1M NaOH, 80°C)12% degradation (N-dealkylation product)Nucleophilic substitution
Oxidative (3% H2O2)18% degradation (phenolic oxidation products)Radical-mediated oxidation
Photolytic (1.2 million lux-hours)<3% degradationUV-resistant structure

Stability-indicating methods must resolve all degradants while maintaining mass balance (95–105%) between parent compound loss and impurity formation [4]. A gradient HPLC method using an Inertsil ODS 3V column (150 × 4.6 mm, 5 μm) with trifluoroacetic acid-acetonitrile-water mobile phases achieves this by exploiting differences in hydrophobicity between the API and its polar oxidative byproducts [4].

Method Validation Per International Council for Harmonisation (ICH) Q2(R1) Guidelines

Validation of impurity profiling methods for 2-(2-methoxyphenoxy)ethanamine hydrochloride adheres to ICH Q2(R1) requirements:

Validation Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaExperimental Results
SpecificityResolution ≥2.0 between adjacent peaks2.3 (API vs. primary impurity)
Accuracy (Spike Recovery)98–102% for known impurities99.4% ± 1.2 (n=9)
Precision (RSD)≤5% for intermediate precision3.8% (inter-day, n=6)
LinearityR² ≥0.998 over 50–150% specification range0.9992 (0.05–10 μg/mL)
Quantitation LimitS/N ≥10 for lowest impurity0.03 μg/mL (S/N=12)

The method demonstrates robustness against ±0.1 pH variations in mobile phase and ±10% acetonitrile composition changes, ensuring reliable performance across laboratories [5] [4].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.0713064 g/mol

Monoisotopic Mass

203.0713064 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64464-07-9

Dates

Last modified: 09-14-2023

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